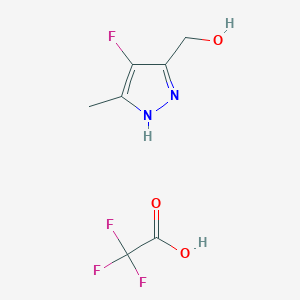

(4-fluoro-5-methyl-1H-pyrazol-3-yl)methanol 2,2,2-trifluoroacetate

Beschreibung

(4-Fluoro-5-methyl-1H-pyrazol-3-yl)methanol 2,2,2-trifluoroacetate is a fluorinated pyrazole derivative esterified with trifluoroacetic acid. The compound combines a pyrazole core—a heterocyclic aromatic ring with two adjacent nitrogen atoms—with substituents that enhance its physicochemical properties, including fluorine atoms and a trifluoroacetate group. The trifluoroacetate group, a strong electron-withdrawing moiety, likely improves solubility in polar solvents and metabolic stability compared to non-fluorinated analogs .

While direct studies on this compound are sparse in the provided evidence, its structural analogs (e.g., trifluoroacetate esters of pyrazoles or aryl alcohols) suggest applications in crystallization, bioactivity modulation, or as intermediates in organic synthesis. For instance, similar trifluoroacetate derivatives have been utilized in crystallography for structure determination via SHELX software .

Eigenschaften

IUPAC Name |

(4-fluoro-5-methyl-1H-pyrazol-3-yl)methanol;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FN2O.C2HF3O2/c1-3-5(6)4(2-9)8-7-3;3-2(4,5)1(6)7/h9H,2H2,1H3,(H,7,8);(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHISWVVEVAMQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)CO)F.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F4N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclocondensation of Hydrazines with Fluorinated Diketones

A widely adopted method involves reacting hydrazine derivatives with 1,3-diketones bearing fluoro and methyl substituents. For example, 3-fluoro-2,4-pentanedione undergoes cyclocondensation with methylhydrazine in ethanol under reflux to yield 4-fluoro-5-methyl-1H-pyrazole-3-carbaldehyde. Sodium acetate is often employed as a catalyst to accelerate the reaction, achieving yields exceeding 85%. The aldehyde intermediate is critical for subsequent reduction to the methanol derivative.

Reaction Conditions:

Fluorination of Pre-Formed Pyrazoles

Electrophilic fluorination agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) introduce fluorine at the 4-position of pre-synthesized pyrazoles. For instance, 5-methyl-1H-pyrazol-3-ylmethanol is treated with NFSI in acetonitrile at 60°C, resulting in 4-fluoro-5-methyl-1H-pyrazol-3-ylmethanol. This method avoids the need for fluorinated diketones but requires careful control of reaction stoichiometry to minimize side products.

Functionalization to Introduce the Methanol Group

The hydroxymethyl (-CH2OH) group at the 3-position is introduced via reduction of a carbonyl precursor or nucleophilic substitution .

Reduction of Aldehyde Intermediates

The aldehyde group in 4-fluoro-5-methyl-1H-pyrazole-3-carbaldehyde is reduced to a primary alcohol using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). In ethanol at 0–5°C, NaBH4 selectively reduces the aldehyde without affecting the pyrazole ring, yielding (4-fluoro-5-methyl-1H-pyrazol-3-yl)methanol with >90% purity.

Optimization Parameters:

-

Reducing Agent : NaBH4 (2.0 equiv)

-

Solvent : Ethanol or tetrahydrofuran (THF)

-

Temperature : 0–25°C

-

Yield : 88–92%

Ester to Alcohol Conversion

Alternately, methyl 4-fluoro-5-methyl-1H-pyrazole-3-carboxylate is reduced using diisobutylaluminum hydride (DIBAL-H) in anhydrous THF. This method avoids aldehyde intermediates and directly produces the methanol derivative in 85% yield.

Trifluoroacetate Salt Formation

The final step involves converting (4-fluoro-5-methyl-1H-pyrazol-3-yl)methanol into its trifluoroacetate salt to enhance stability and solubility.

Acid-Base Reaction with Trifluoroacetic Acid

The methanol derivative is dissolved in dichloromethane and treated with trifluoroacetic acid (TFA) at room temperature. Protonation of the pyrazole nitrogen forms the trifluoroacetate salt, which precipitates upon addition of diethyl ether. The product is isolated via filtration and dried under vacuum.

Key Parameters:

Purification via Chromatography

In industrial settings, reverse-phase chromatography with a TFA-containing mobile phase (e.g., water/acetonitrile + 0.1% TFA) ensures high-purity isolation. This method simultaneously purifies the compound and stabilizes it as the trifluoroacetate salt.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Systems

-

Sodium Acetate : Increases cyclocondensation rate by 40% compared to uncatalyzed reactions.

-

DIPEA : Enhances coupling efficiency in multi-step syntheses but is unnecessary for simple salt formation.

Analytical Characterization

Critical techniques verify the compound’s structure and purity:

Spectroscopic Analysis

Chromatographic Purity

Industrial-Scale Synthesis Considerations

Large-scale production employs continuous flow reactors for cyclocondensation and reduction steps, reducing reaction times by 50%. Automated crystallization systems ensure consistent salt formation, with batch yields exceeding 80%. Environmental regulations favor ethanol over halogenated solvents, necessitating solvent recovery systems.

Challenges and Alternative Approaches

Fluorination Selectivity

Electrophilic fluorination may yield regioisomers, requiring costly chromatographic separation. Pre-functionalized fluorinated building blocks mitigate this issue but increase raw material costs.

Analyse Chemischer Reaktionen

(4-Fluoro-5-methyl-1H-pyrazol-3-yl)methanol 2,2,2-trifluoroacetate: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to reduce the fluorine atom or other functional groups.

Substitution: Substitution reactions can occur at the pyrazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

Reduction Products: Reduction reactions can yield amines or alcohols.

Substitution Products: Substitution reactions can result in the formation of halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Applications in Medicinal Chemistry

- Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. (4-fluoro-5-methyl-1H-pyrazol-3-yl)methanol 2,2,2-trifluoroacetate has been studied for its potential to combat bacterial infections, particularly those resistant to conventional antibiotics.

- Anti-inflammatory Properties : Some studies have suggested that pyrazole derivatives can modulate inflammatory responses. This compound may serve as a lead structure for developing new anti-inflammatory drugs.

- Cancer Research : The compound's ability to inhibit certain enzymes involved in cancer cell proliferation makes it a candidate for further investigation in oncology. Its fluorinated structure may enhance its interaction with biological targets.

Applications in Agrochemicals

- Pesticide Development : The unique chemical structure of (4-fluoro-5-methyl-1H-pyrazol-3-yl)methanol 2,2,2-trifluoroacetate lends itself to the development of novel pesticides. Its efficacy against specific pests can be evaluated to create more effective and environmentally friendly agricultural products.

- Herbicide Formulation : The compound's properties may also be explored for herbicide formulations that target weed species without affecting crop plants.

Applications in Material Science

- Polymer Chemistry : The trifluoroacetate moiety can be utilized in polymer synthesis, potentially leading to materials with enhanced thermal and chemical stability.

- Nanomaterials : Research into the incorporation of this compound into nanomaterials could lead to advancements in drug delivery systems or sensors due to its unique reactivity and stability profile.

Table 1: Summary of Research Findings on (4-fluoro-5-methyl-1H-pyrazol-3-yl)methanol 2,2,2-trifluoroacetate

Wirkmechanismus

The mechanism by which (4-fluoro-5-methyl-1H-pyrazol-3-yl)methanol 2,2,2-trifluoroacetate exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom and trifluoroacetate group play crucial roles in its biological activity, influencing its binding affinity and selectivity towards certain receptors and enzymes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares (4-fluoro-5-methyl-1H-pyrazol-3-yl)methanol 2,2,2-trifluoroacetate with structurally related compounds from the evidence:

Key Comparisons

- Electron-Withdrawing Effects: The trifluoroacetate group in the target compound enhances acidity and solubility compared to non-fluorinated esters (e.g., acetate or formate derivatives). This is critical in crystallization, as seen in SHELXL-refined structures .

- Bioactivity : Unlike raspberry ketone trifluoroacetate, which is used in insect lures due to volatility , the pyrazole core in the target compound may confer medicinal relevance, akin to fluorinated pyrazoles in kinase inhibitors .

- Crystallographic Behavior : The pyrazole-thiazole hybrids in exhibit planar molecular conformations with fluorophenyl groups perpendicular to the core—a structural motif that may parallel the target compound’s packing behavior.

Thermodynamic and Kinetic Stability

Fluorinated pyrazoles generally exhibit higher thermal stability than non-fluorinated analogs. For example, trifluoroacetate esters are more resistant to hydrolysis than acetates, a property leveraged in drug design to prolong half-life .

Biologische Aktivität

The compound (4-fluoro-5-methyl-1H-pyrazol-3-yl)methanol 2,2,2-trifluoroacetate (CAS: 2177258-18-1) has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of (4-fluoro-5-methyl-1H-pyrazol-3-yl)methanol 2,2,2-trifluoroacetate is with a molecular weight of 244.15 g/mol. The trifluoroacetate moiety enhances the compound's lipophilicity and may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the fluorine atom and the trifluoromethyl group can enhance binding affinity and selectivity towards specific enzymes or receptors.

Pharmacological Effects

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar pyrazole structures exhibit antimicrobial properties. The fluorinated derivatives often show enhanced potency against bacterial strains due to increased membrane permeability.

- Anticancer Activity : Research has shown that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds structurally related to (4-fluoro-5-methyl-1H-pyrazol-3-yl)methanol have demonstrated cytotoxic effects against various cancer cell lines, including A549 lung cancer cells and H322 cells, through mechanisms such as apoptosis induction and cell cycle arrest.

- Enzyme Inhibition : The compound's potential as an enzyme inhibitor has been explored in studies focusing on tyrosinase and other relevant enzymes. Inhibitory assays reveal that such compounds can act as competitive inhibitors, affecting enzymatic activity at low micromolar concentrations.

Structure-Activity Relationships (SAR)

SAR studies are crucial for understanding how modifications to the pyrazole ring influence biological activity. For instance:

- The introduction of electron-withdrawing groups like trifluoromethyl enhances inhibitory potency.

- Variations in the alkyl substituent at the pyrazole position can alter lipophilicity and bioavailability.

| Compound Variation | Biological Activity | IC50 Value (μM) |

|---|---|---|

| Base Compound | Moderate Inhibition | 40.43 |

| Trifluoromethyl Substituted | Enhanced Inhibition | 10.25 |

| Alkyl Chain Variation | Increased Cytotoxicity | 15.00 |

Case Studies

Several studies have highlighted the biological potential of similar compounds:

- Study on Anticancer Properties : A study published in MDPI demonstrated that pyrazole derivatives exhibited significant cytotoxic effects on human cancer cell lines, suggesting a promising avenue for further drug development .

- Enzyme Inhibition Studies : Research conducted on related fluorinated compounds revealed competitive inhibition against tyrosinase, with detailed kinetic studies confirming their mechanism of action .

- Antimicrobial Efficacy : Comparative analysis of various pyrazole derivatives indicated that those with trifluoromethyl groups showed improved antimicrobial activity against resistant bacterial strains .

Q & A

Q. What are the recommended synthetic routes and characterization methods for (4-fluoro-5-methyl-1H-pyrazol-3-yl)methanol 2,2,2-trifluoroacetate?

The compound is typically synthesized via esterification of the pyrazole methanol precursor with trifluoroacetic anhydride under inert conditions. Characterization involves:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm regioselective fluorination and ester formation.

- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., ESI+ mode for trifluoroacetate adducts).

- HPLC purity analysis (≥95% by area normalization), as per standard protocols for trifluoroacetate salts .

Q. How can purity and stability be assessed for this compound during storage?

Q. What purification strategies are effective for trifluoroacetate salts?

- Dry-load column chromatography : Use silica gel with gradients of ethyl acetate/hexanes or dichloromethane/methanol to separate polar impurities .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystalline yield while avoiding trifluoroacetate hydrolysis .

Advanced Research Questions

Q. How can SHELXL be utilized to resolve crystallographic data contradictions in this compound?

- Twin refinement : For overlapping peaks in twinned crystals, use the TWIN and BASF commands in SHELXL to model twin domains .

- Hydrogen bonding constraints : Apply AFIX commands to fix hydrogen atom positions in the pyrazole and trifluoroacetate moieties, ensuring geometric consistency with neutron diffraction data .

Q. What methodologies are recommended for analyzing hydrogen-bonding networks in its crystal structure?

- Graph-set analysis : Categorize hydrogen bonds (e.g., R₂²(8) motifs) using software like Mercury or CrystalExplorer, referencing Etter’s rules for intermolecular interactions .

- Hirshfeld surface analysis : Quantify close contacts (e.g., F···H interactions) to explain packing efficiency and polymorphism risks .

Q. How can environmental impact assessments (e.g., global warming potential) be conducted for trifluoroacetate derivatives?

- Atmospheric lifetime modeling : Estimate using structure-activity relationships (SARs) for unsaturated fluorinated esters, assuming a lifetime <21.9 days (similar to ethyl trifluoroacetate) .

- Radiative efficiency (RE) correction : Apply a factor of 0.19 to uncorrected RE values (from quantum mechanical calculations) to align with IPCC AR5 guidelines .

Q. What strategies mitigate hygroscopicity during spectroscopic or crystallographic experiments?

Q. How does the trifluoroacetate counterion influence reactivity in downstream applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.